ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)5-4-6(10(12)13)8-9(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVAKIWHFFUSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239268 | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-07-1 | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Pyrazole Derivative
- Starting Material: 1-methyl-1H-pyrazole-5-carboxylic acid or its ester analogs.
- Reagents and Conditions: A nitrating mixture typically composed of concentrated nitric acid and sulfuric acid is employed to selectively nitrate the pyrazole ring at the 3-position.
- Temperature Control: The reaction is carefully temperature-controlled (usually 0–30 °C) to avoid over-nitration or degradation.
- Outcome: Formation of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.
Esterification to Ethyl Ester
- Reagents: Ethanol is used as the esterifying agent, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: Reflux conditions are maintained to drive the esterification to completion.
- Purification: The reaction mixture is neutralized, and the product is isolated by extraction and purified by distillation or recrystallization.
- Yield: Typical yields range from 75% to 90% depending on reaction parameters.
Alternative Synthetic Routes and Catalytic Approaches
Methylation and Alkylation Precursor Preparation
Research on related pyrazole esters (e.g., ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate) shows that methylation of 3-substituted pyrazole esters can be achieved using dimethyl carbonate in the presence of bases like potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide or diethylene glycol dimethyl ether. This method provides a clean methylation step at the nitrogen atom of the pyrazole ring, which is crucial before nitration steps for the target compound.
Oxidation and Nitration Sequence
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methylation | 3-ethyl-5-pyrazolecarboxylate, K2CO3, dimethyl carbonate, diethylene glycol dimethyl ether | 80–120 | 8–12 | 79–89 | Base-mediated methylation |
| Nitration | Concentrated HNO3/H2SO4 or H2O2/HCl in dichloroethane | 20–30 | 1.5–7 | 70–85 | Controlled addition, layered workup |
| Esterification | Ethanol, acid catalyst (H2SO4) | Reflux (~78) | 4–8 | 75–90 | Acid-catalyzed esterification |
Industrial Production Considerations
- Continuous Flow Reactors: Industrial synthesis benefits from continuous flow nitration and esterification reactors, allowing precise temperature control and efficient mixing, which enhances yield and reduces impurities.
- Automated Systems: Automated reagent dosing and in-line purification optimize reproducibility and scalability.
- Environmental and Safety Aspects: Use of milder nitration conditions (e.g., hydrogen peroxide-based nitration) reduces hazardous waste and improves operator safety.
Summary of Key Research Findings
- Methylation using dimethyl carbonate and potassium carbonate or sodium hydride in aprotic solvents is an effective and scalable method to prepare N-methylated pyrazole esters with high yields (up to 89%).
- Nitration using hydrogen peroxide in the presence of hydrochloric acid and dichloroethane provides selective nitration at the 3-position of the pyrazole ring with yields ranging from 70% to 85%.
- Subsequent esterification under reflux with ethanol and sulfuric acid yields the desired ethyl ester with high purity and good yields (75–90%).
- Process optimization through temperature control and reagent stoichiometry is critical to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.
Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine . Catalytic hydrogenation is preferred industrially for scalability and minimal byproducts.
Hydrolysis of the Ester Functionality
The ethyl ester undergoes hydrolysis to generate the carboxylic acid, enabling further derivatization.
Applications : The carboxylic acid serves as a precursor for amides or metal-organic frameworks . Basic conditions achieve higher yields due to faster saponification kinetics .
Nucleophilic Substitution Reactions
The nitro group participates in substitution reactions under electrophilic or nucleophilic conditions.
Key Considerations :
-
Methylation occurs via nucleophilic attack by the deprotonated pyrazole nitrogen on dimethyl carbonate .
-
Chlorination with SOCl₂ targets the nitro group, though competing ester hydrolysis requires controlled conditions .
Oxidation Reactions
The methyl group at the 1-position can be oxidized to a carboxyl group under strong oxidizing conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Strong oxidation | KMnO₄, H₂SO₄, H₂O, reflux, 12h | 3-Nitro-1H-pyrazole-5-carboxylic acid | 50–55% |
Limitations : Over-oxidation risks degradation of the pyrazole ring, necessitating precise stoichiometry .
Comparative Reactivity with Structural Analogs
The reactivity profile diverges from analogs due to substituent positioning:
| Compound | Nitro Group Reactivity | Ester Hydrolysis Rate | Methylation Efficiency |
|---|---|---|---|
| Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate | High (para-directing) | Fast (steric ease) | Moderate (N1 blocked) |
| Ethyl 3-methyl-1-nitro-1H-pyrazole-5-carboxylate | Low (meta-directing) | Slow (steric hindrance) | High (N1 accessible) |
Structural Impact :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. A series of synthesized pyrazole compounds have been tested against various pathogens, showcasing promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cancer cell lines, suggesting that this compound may play a role in the development of new anticancer therapies. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival .
Agricultural Applications
Herbicide Development
This compound has been explored as a precursor for developing herbicides. Its structural characteristics allow it to interact with plant growth regulators, potentially inhibiting unwanted plant growth while promoting crop health. The synthesis of pyrazole derivatives has led to compounds that can effectively target specific weed species without harming crops .
Synthetic Methodologies
Green Chemistry Approaches
The synthesis of this compound often employs environmentally friendly methodologies, such as using dimethyl carbonate as a reagent instead of more toxic alternatives. This approach not only enhances safety but also reduces the environmental impact associated with chemical synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole Derivatives
Electronic and Steric Effects of Substituents
- Nitro Group : The electron-withdrawing nitro group at position 3 in the target compound enhances electrophilicity, facilitating reactions like reduction (e.g., to amines using Zn/NH₄Cl ). In contrast, methyl or pyridyl substituents (e.g., in Ethyl 3-methyl-1H-pyrazole-5-carboxylate or Ethyl 3-(2-pyridyl)-1H-pyrazole-5-carboxylate ) lack this reactivity.
- Ester Group : Ethyl esters (e.g., target compound) confer higher lipophilicity than methyl esters (e.g., Mthis compound ), influencing bioavailability in drug design.
- Aromatic vs. Aliphatic Substituents : Compounds with 4-nitrophenyl groups (e.g., Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate ) exhibit stronger intermolecular interactions (e.g., π-π stacking) compared to aliphatic nitro derivatives.
Biological Activity
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a nitro group and an ethyl ester functional group. Its molecular weight is approximately 199.16 g/mol, and it is characterized by the following structural formula:
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Refluxing with thionyl chloride : This method involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol, yielding the desired ester with high purity.
- Esterification reactions : Utilizing different alcohols or acids can modify the reactivity and yield of the compound, allowing for tailored applications in research and industry.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:
These findings suggest that compounds containing the pyrazole scaffold, including this compound, may serve as potential anticancer agents.
Herbicidal and Pesticidal Applications
This compound has been explored for its herbicidal properties. Its efficacy against various agricultural pests positions it as a candidate for developing new agrochemicals aimed at enhancing crop protection while minimizing environmental impact.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve:
- Inhibition of specific enzymes : Similar compounds have shown to interfere with metabolic pathways in cancer cells.
- Induction of apoptosis : Evidence suggests that certain pyrazole derivatives can trigger programmed cell death in malignant cells, offering a promising avenue for cancer treatment.
Case Studies
A notable study evaluated the anticancer potential of several pyrazole derivatives, including this compound. The results indicated significant cytotoxic effects against multiple cancer cell lines, reinforcing the need for further exploration into its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from pyrazole precursors. For example, cyclocondensation of hydrazide derivatives with cyanoacrylates or nitrile intermediates under reflux conditions in ethanol or THF. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts (e.g., acetic acid) to improve yields .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of 1H NMR (400 MHz, DMSO-d6 or CDCl3), 13C NMR , and ESI-MS for structural confirmation. For example, in related pyrazole esters, characteristic signals include:
- 1H NMR : δ 1.2–1.5 ppm (ethyl ester CH3), δ 4.1–4.3 ppm (ester CH2), δ 6.6–8.6 ppm (aromatic or nitro-group-coupled protons) .
- ESI-MS : Molecular ion peaks (e.g., m/z 450.2 [M+1] for analogs) .
Q. What are the stability considerations for this compound under storage?
- Methodological Answer : Store in a cool, dry environment (<25°C) away from strong oxidizers and ignition sources. Decomposition products include carbon monoxide , nitrogen oxides , and hydrogen chloride under high heat (>200°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DOE) : Vary solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., 0.1–1.0 eq.), and reaction time.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Confirm NMR assignments with 2D techniques (COSY, HSQC) and compare with computational predictions (DFT or molecular modeling).
- Purity Check : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting spectral clarity .
Q. What mechanistic insights exist for reactions involving the nitro group?
- Methodological Answer :
- Isotopic Labeling : Use 15N-labeled reagents to track nitro-group behavior in substitution or reduction reactions.
- Computational Studies : Employ DFT calculations to model transition states and electron density maps for nitro-group reactivity .
Q. How to safely manage hazardous decomposition byproducts during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
